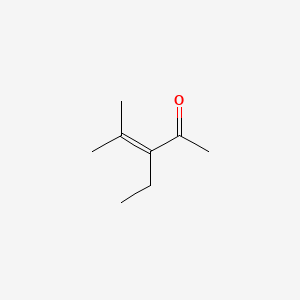

3-Ethyl-4-methyl-3-penten-2-one

Description

Contextual Background of α,β-Unsaturated Ketones in Organic Synthesis

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique reactivity to the molecule. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon, making enones versatile intermediates in organic synthesis. ucalgary.canih.gov The ability to undergo a variety of transformations, including cycloadditions, electrophilic additions, and nucleophilic additions, has solidified the importance of α,β-unsaturated ketones as building blocks for more complex molecules. ucalgary.ca

Significance of Investigating Branched Ketones and their Enone Systems

The introduction of branching in the carbon skeleton of a ketone, particularly in the vicinity of the enone functionality, can significantly influence its reactivity. Steric hindrance, resulting from the presence of alkyl groups, can modulate the accessibility of the electrophilic centers at the carbonyl carbon and the β-carbon. This steric congestion can lead to altered regioselectivity and stereoselectivity in reactions compared to their unbranched counterparts. The study of branched ketones like 3-ethyl-4-methyl-3-penten-2-one is therefore crucial for understanding the interplay between electronic effects and steric factors in chemical reactions. This knowledge is vital for the precise control of synthetic outcomes and the development of new synthetic methodologies.

Research Objectives and Scope of the Investigation into this compound

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. The scope of this investigation is strictly limited to the following aspects:

Synthesis: Exploration of potential synthetic routes to this compound, with a focus on the aldol (B89426) condensation reaction.

Physical and Spectroscopic Properties: Presentation of known physical properties and a discussion of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on its structure.

Reactivity: Analysis of the compound's reactivity, particularly towards nucleophilic attack, including a discussion of Michael additions and reactions with organocuprate reagents.

This article will not discuss any dosage, administration, or safety information related to this compound.

Overview of Established Research Paradigms for Related Ketonic Structures

The investigation of this compound is informed by a wealth of existing research on similar ketonic structures. The aldol condensation, a cornerstone of carbon-carbon bond formation, is a well-established method for the synthesis of α,β-unsaturated ketones. chem-station.com Research on the reaction of sterically hindered enones has revealed that the regioselectivity of nucleophilic attack can be controlled by the nature of the nucleophile and the reaction conditions. For instance, while highly reactive nucleophiles like organolithium reagents tend to favor 1,2-addition, softer nucleophiles like organocuprates are known to selectively perform 1,4-addition. masterorganicchemistry.com These established paradigms provide a framework for predicting and understanding the chemical behavior of this compound.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound provide essential information for its handling, characterization, and application in research. The following table summarizes the known chemical and physical properties of this compound. researchgate.net

| Property | Value |

| IUPAC Name | 3-Ethyl-4-methylpent-3-en-2-one |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 22287-11-2 |

| Appearance | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Interactive Data Table: Properties of this compound

Click to view interactive data

Synthesis of this compound

The synthesis of α,β-unsaturated ketones is a well-documented area of organic chemistry. One of the most common and versatile methods for their preparation is the aldol condensation. This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product.

A plausible synthetic route to this compound is the crossed aldol condensation between 3-pentanone (B124093) and methyl ethyl ketone (butanone) . In this reaction, the enolate of 3-pentanone would act as the nucleophile, attacking the carbonyl carbon of methyl ethyl ketone. Subsequent dehydration of the resulting β-hydroxy ketone would yield the target compound.

The choice of catalyst (acid or base) and reaction conditions would be crucial in controlling the outcome of this reaction and minimizing the formation of side products from the self-condensation of the starting ketones. For instance, the use of a solid acid catalyst in a continuous reactor system has been shown to be an effective and "greener" approach for the synthesis of the related compound, 3-methyl-3-penten-2-one (B7765926), from acetaldehyde (B116499) and methyl ethyl ketone. chem-station.comacs.org

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The two methyl groups attached to the double bond would likely appear as singlets, potentially with slightly different chemical shifts. The methyl group of the acetyl moiety would also be a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically in the range of 190-220 ppm). The two sp² hybridized carbons of the double bond would also have distinct signals in the olefinic region of the spectrum. The remaining sp³ hybridized carbons of the ethyl and methyl groups would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O stretch) and the carbon-carbon double bond (C=C stretch). The C=O stretching frequency for a conjugated ketone is typically observed at a lower wavenumber (around 1650-1700 cm⁻¹) compared to a saturated ketone, due to the delocalization of electron density.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.20 g/mol ). Fragmentation patterns would likely involve cleavage of the alkyl groups and the acetyl group.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone functionality. As mentioned earlier, this allows for two primary modes of nucleophilic attack:

1,2-Addition: Direct attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents.

1,4-Conjugate Addition (Michael Addition): Attack of a nucleophile on the β-carbon of the enone system. This pathway is typically favored by "soft" nucleophiles, such as enamines, thiolates, and Gilman reagents (organocuprates). nih.govmasterorganicchemistry.com

Given the steric hindrance around the carbonyl group due to the presence of the ethyl group at the 3-position, it is plausible that 1,4-addition would be the preferred pathway for many nucleophiles.

Michael Addition Reactions

The Michael addition is a powerful tool for carbon-carbon bond formation. ucalgary.ca In the case of this compound, reaction with a suitable Michael donor (e.g., an enolate derived from a β-dicarbonyl compound) in the presence of a base would lead to the formation of a new carbon-carbon bond at the β-position.

Reactions with Organocuprates

Organocuprate reagents, also known as Gilman reagents, are particularly effective for achieving 1,4-addition to α,β-unsaturated ketones, even in sterically hindered systems. masterorganicchemistry.com The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to yield the corresponding β-alkylated ketone. This reaction proceeds through a mechanism that involves the formation of a copper enolate intermediate, which is then protonated upon workup. masterorganicchemistry.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-8(6(2)3)7(4)9/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKSCXSNUNKWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176833 | |

| Record name | 3-Ethyl-4-methyl-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22287-11-2 | |

| Record name | 3-Ethyl-4-methyl-3-penten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022287112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 4 Methyl 3 Penten 2 One and Analogues

Exploration of Classical Condensation Reactions in Enone Synthesis

Traditional methods for constructing the enone framework heavily rely on condensation reactions, which involve the coupling of two carbonyl-containing molecules with the subsequent elimination of a small molecule, typically water.

Aldol (B89426) Condensation Approaches and Variations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. youtube.com

The synthesis of 3-ethyl-4-methyl-3-penten-2-one can be achieved via a mixed aldol condensation. In a mixed aldol reaction, two different carbonyl compounds are reacted. libretexts.org For the synthesis of this compound, the logical precursors would be butanal and 3-methyl-2-butanone. However, a reaction between these two partners under standard aldol conditions would likely lead to a complex mixture of four different products, making it an impractical synthetic route. libretexts.org

A more controlled approach involves the reaction between acetaldehyde (B116499) and methyl ethyl ketone. google.comgoogle.comjustia.com This specific reaction has been the subject of industrial interest as 3-methyl-3-penten-2-one (B7765926) is a key intermediate in the synthesis of woody fragrance ingredients. justia.com Early work by Heiba and Anderson in 1959 using carbon tetrachloride resulted in low conversion and significant polymer formation. google.comgoogle.comjustia.com Another approach utilized zinc acetate (B1210297) as a catalyst, yielding a mixture of products. google.comgoogle.comjustia.com The industrial standard has often involved mineral acid catalysts like sulfuric acid in batch reactors, a process that generates substantial aqueous waste and suffers from mass transfer limitations. google.comjustia.com

To circumvent the issues associated with mixed aldol reactions, directed aldol reactions have been developed. These methods involve the pre-formation of a specific enolate under kinetically controlled conditions, which is then reacted with a carbonyl partner. This allows for a more selective reaction and higher yields of the desired product.

Knoevenagel and Wittig Reactions as Potential Routes

The Knoevenagel condensation is a modification of the aldol reaction that involves a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) and an aldehyde or ketone. suniv.ac.inopenstax.org While not directly applicable to the synthesis of this compound from simple carbonyl precursors, it represents a powerful tool for the synthesis of more complex enones.

The Wittig reaction offers a distinct and highly versatile method for alkene synthesis, including the formation of enones. thermofisher.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). mnstate.edu A significant advantage of the Wittig reaction is that the position of the double bond is unambiguously determined, avoiding the formation of regioisomers that can occur in elimination reactions. mnstate.edu For the synthesis of an (E)-configured enone, a stabilized ylide is typically employed, as this favors the formation of the trans-alkene. stackexchange.com The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is often preferred as it reliably produces (E)-alkenes and the water-soluble phosphate (B84403) byproducts are easily removed. thermofisher.comstackexchange.com

Investigation of Catalytic Synthesis Strategies

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to improve efficiency, selectivity, and sustainability.

Homogeneous Catalysis in Carbonyl Chemistry

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively applied to enone synthesis. beilstein-journals.org Gold complexes, for instance, have emerged as highly active catalysts in various organic transformations due to their strong electrophilicity. beilstein-journals.org Gold-catalyzed alkyne-carbonyl metathesis provides an atom-economical route to conjugated enones. beilstein-journals.org This reaction involves an oxygen transfer from a carbonyl group to a carbon-carbon triple bond. beilstein-journals.org

Palladium catalysts are also widely used. For example, a palladium(II)-catalyzed Saegusa oxidation can convert enol ethers to the corresponding enals under mild, aqueous conditions. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids offers a route to chalcones and α-branched enones. organic-chemistry.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, contributing to more sustainable and "greener" chemical processes. google.comjustia.com

In the context of 3-methyl-3-penten-2-one synthesis, the use of solid acid catalysts has been explored as an alternative to corrosive and waste-generating mineral acids. google.comgoogle.comjustia.com A process has been developed that employs a solid acid catalyst, such as a polymeric resin-supported acid or an acid supported on clay, in a continuous reactor system like a continuous stirred-tank reactor (CSTR) or a microreactor. google.comgoogle.comjustia.com This approach has been shown to achieve high yields of 3-methyl-3-penten-2-one with improved mass efficiency and reduced environmental impact. google.comjustia.com For example, using a solid acid catalyst on a polymeric resin in a CSTR at 65-70°C, a yield of 82% based on acetaldehyde has been reported. justia.com Another study using a heterogeneous acidic ion exchange resin (NKC-9) investigated the reaction kinetics and identified self-condensation of acetaldehyde as a major side reaction. researchgate.net

The development of novel heterogeneous catalysts is an active area of research. This includes the use of metal-organic frameworks (MOFs) as templates to create carbon-supported transition metal nanoparticles and the investigation of bimetallic catalysts for specific bond cleavages. google.com

| Catalyst System | Reactants | Product | Key Features |

| Solid acid catalyst on polymeric resin | Acetaldehyde, Methyl ethyl ketone | 3-Methyl-3-penten-2-one | Continuous process, high yield, reduced waste google.comjustia.com |

| NKC-9 ion exchange resin | Acetaldehyde, Butanone | 3-Methyl-3-penten-2-one | Unraveled reaction route and kinetics researchgate.net |

| Gold complexes | Alkynyl ketones | Cyclic enones | Atom-economical, mild conditions beilstein-journals.org |

| Palladium(II)/Copper(II) acetate | Enol ethers | Enals | High efficiency, aqueous conditions organic-chemistry.org |

Enantioselective Catalytic Synthesis of Related Chiral Centers

The synthesis of chiral molecules, which are non-superimposable on their mirror images, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org

While this compound itself is not chiral, the development of enantioselective methods for the synthesis of related chiral enones or their saturated ketone counterparts is a significant area of research. researchgate.netresearchgate.net For instance, the reduction of the double bond in this compound would lead to the chiral ketone (3S)-3-ethyl-4-methylpentan-2-one. nih.gov

Enantioselective catalysis often employs chiral catalysts, which can be chiral coordination complexes or organocatalysts. wikipedia.orgresearchgate.net For example, rhodium-catalyzed enantioselective 1,4-addition to enones has been used to construct chiral seven-membered rings. researchgate.net Chiral phosphoric acids have been utilized in the desymmetrization of meso-1,3-diketones to produce cyclic β-enaminones with excellent enantioselectivity. researchgate.net

Biocatalysis, which uses enzymes to catalyze chemical reactions, offers another powerful approach to enantioselective synthesis. princeton.edu For example, 'ene'-reductases have been used for the asymmetric carbohydroxylation of alkenes to produce enantioenriched tertiary alcohols. princeton.edu

Mechanism Elucidation in the Formation of this compound

The synthesis of this compound is primarily achieved through an aldol condensation reaction between acetaldehyde and methyl ethyl ketone, catalyzed by an acid. google.com The mechanism involves the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by the enol form of methyl ethyl ketone on the activated acetaldehyde initiates the carbon-carbon bond formation. Dehydration of the resulting aldol addition product leads to the formation of the α,β-unsaturated ketone, this compound.

The reaction is not without its complexities, as side reactions can occur. A significant side reaction is the self-condensation of acetaldehyde. researchgate.net The choice of catalyst and reaction conditions plays a critical role in steering the reaction towards the desired product and minimizing the formation of byproducts. researchgate.net Research has shown that using solid acid catalysts can improve selectivity compared to traditional mineral acids. google.com

Process Intensification and Green Chemistry Principles in Synthetic Route Design

Traditional batch production of this compound often suffers from low selectivity and the use of hazardous mineral acids, leading to significant waste streams. google.comresearchgate.net In response, the focus has shifted towards process intensification and the application of green chemistry principles to develop more sustainable and efficient synthetic routes. acs.orgresearchgate.net Process intensification aims to drastically improve manufacturing processes by decreasing equipment size, energy consumption, and waste formation. researchgate.net

Key strategies in the green synthesis of this compound include the use of solid acid catalysts and the transition from batch to continuous reactor systems. google.comresearchgate.net Solid acid catalysts, such as polymeric resins and clays, are more environmentally friendly than mineral acids as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. scribd.comgoogle.com

Continuous Reactor Systems for Enhanced Efficiency

The move from traditional batch stirred-tank reactors (BSTR) to continuous reactor systems represents a significant advancement in the synthesis of this compound. researchgate.net Continuous systems, including continuous stirred-tank reactors (CSTRs) and continuous flow reactors like microreactors, offer numerous advantages. scribd.commit.edu

Continuous reactors provide better control over reaction parameters such as temperature and residence time, leading to improved yield and selectivity. mit.edu The high surface-area-to-volume ratio in microreactors, for instance, allows for efficient heat and mass transfer, which is particularly beneficial for exothermic reactions like aldol condensations. epfl.chresearchgate.net This enhanced control minimizes the formation of unwanted byproducts. researchgate.net Studies have demonstrated that the use of a continuous flow reactor can significantly increase the yield of this compound compared to batch processes. researchgate.net For example, a process utilizing a fixed bed reactor (FBR) combined with a reactive distillation column (RDC) has shown the potential to achieve yields as high as 95.8%. researchgate.net

Table 1: Comparison of Reactor Systems for this compound Synthesis

| Reactor Type | Catalyst | Key Advantages | Reported Yield |

| Batch Stirred-Tank Reactor (BSTR) | Mineral Acid | Simple setup | < 38% researchgate.net |

| Continuous Stirred-Tank Reactor (CSTR) | Solid Acid Catalyst | Improved control, potential for catalyst reuse | ~41% (for 3M3P) scribd.com |

| Microreactor | Solid Acid Catalyst | Excellent heat and mass transfer, high safety | ~50% (for 3M3P) google.com |

| Fixed Bed Reactor (FBR) with Reactive Distillation (RDC) | Heterogeneous Catalyst | High yield, reduced waste | Up to 95.8% researchgate.net |

This table is based on data from multiple sources and represents a general comparison. Actual yields may vary depending on specific reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound. fiveable.me Key parameters that are manipulated include temperature, pressure, reactant concentrations (molar ratio), and catalyst loading. fiveable.me

Response surface methodology (RSM) has been employed to systematically study the effects of these variables and identify the optimal operating conditions. researchgate.net For instance, in the synthesis of a related compound, 3-methyl-3-penten-2-one, optimization studies revealed that a higher temperature and a specific molar ratio of reactants significantly improved the yield. researchgate.net While higher temperatures generally increase reaction rates, they can also lead to catalyst degradation and the formation of byproducts if not carefully controlled. scribd.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is crucial. researchgate.net

The choice of solvent, or the use of solvent-less (neat) conditions, also impacts the reaction outcome. researchgate.net In some cases, running the reaction under neat conditions has been shown to provide the highest yield. researchgate.net

Table 2: Influence of Reaction Parameters on the Synthesis of an Analogue (3a)

| Parameter | Condition | Effect on Yield |

| Temperature | 50 °C | Optimal yield (96%) researchgate.net |

| Increase beyond 50 °C | No improvement in yield researchgate.net | |

| Reaction Time | 60 minutes | Optimal time researchgate.net |

| Solvent | Neat (solvent-less) | Highest yield (96%) researchgate.net |

| DMF | 93% researchgate.net | |

| CH3CH2OH | 91% researchgate.net | |

| CH3OH | 90% researchgate.net | |

| DMSO | 89% researchgate.net | |

| CH3CN | 83% researchgate.net |

Data from a study on the synthesis of a related acetate compound (3a) illustrating general principles of reaction optimization. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl 4 Methyl 3 Penten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a definitive structural map of 3-Ethyl-4-methyl-3-penten-2-one can be constructed.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the expected proton signals and their multiplicities are key to confirming the arrangement of the ethyl and methyl groups around the carbon-carbon double bond and the ketone functional group.

Acetyl Group (CH₃): A singlet corresponding to the three protons of the acetyl group is expected.

Ethyl Group (CH₂CH₃): This group will exhibit a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with the adjacent methyl (CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the methylene protons.

Methyl Group on the Double Bond (CH₃): A singlet for the methyl group attached to the double bond is anticipated.

A detailed analysis of the chemical shifts (δ) and coupling constants (J) for each signal provides conclusive evidence for the assigned structure.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic). oregonstate.edu

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons will be absent. This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.

Table 1: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C=O | >200 | Absent |

| =C(CH₃)₂ | 120-160 | Absent |

| =CH- | 120-160 | Positive |

| -CH₂- | 40-55 | Negative |

| -COCH₃ | 20-30 | Positive |

| -C(CH₃)₂ | 20-30 | Positive |

| -CH₂CH₃ | 10-20 | Positive |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide correlational data that further solidifies the structural assignment.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be a key feature, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com For example, correlations would be expected between the protons of the acetyl methyl group and the carbonyl carbon, as well as the protons of the ethyl group and the olefinic carbons. These correlations are invaluable for piecing together the complete carbon skeleton and confirming the placement of functional groups. youtube.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic "fingerprint" of the molecule. libretexts.org For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.20 g/mol ). nih.gov

Key fragmentation pathways for α,β-unsaturated ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgchemguide.co.uk Common fragment ions for this compound would include:

[M - CH₃]⁺: Loss of a methyl group.

[M - C₂H₅]⁺: Loss of an ethyl group, often a prominent peak. libretexts.org

[CH₃CO]⁺: An acylium ion with an m/z of 43, which is frequently a base peak in the mass spectra of methyl ketones. libretexts.org

The analysis of these fragment ions helps to confirm the presence of the ethyl, methyl, and acetyl groups within the structure. chemguide.co.uklibretexts.org

Table 2: Expected Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 43 | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. By measuring the exact mass of the molecular ion of this compound, its molecular formula can be unequivocally confirmed as C₈H₁₄O. nih.gov This technique is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules, providing a molecular fingerprint based on the absorption or scattering of infrared radiation. These methods are particularly adept at identifying the functional groups present within a molecule.

Analysis of Carbonyl and Carbon-Carbon Double Bond Vibrations

The IR spectrum of this compound is characterized by distinctive absorption bands that confirm the presence of its key functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1690-1760 cm⁻¹. udel.edu For α,β-unsaturated ketones like this compound, conjugation of the carbonyl group with the carbon-carbon double bond leads to a decrease in the C=O stretching frequency due to resonance effects. This results in an absorption band that is typically observed in the lower end of the range, around 1670-1690 cm⁻¹.

The carbon-carbon double bond (C=C) stretching vibration is also a key diagnostic feature. In conjugated systems, this band is found in the 1640–1680 cm⁻¹ region. The intensity of the C=C absorption in the IR spectrum can vary, but its presence alongside the carbonyl band is a strong indicator of the enone structure.

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the C=C stretching vibration of the alkene is typically strong and easily identifiable. This is because the C=C bond undergoes a significant change in polarizability during vibration, a key requirement for a strong Raman signal.

Table 1: Characteristic Vibrational Frequencies for this compound| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1670 - 1690 | Weak to Medium |

| Alkene (C=C) | Stretching | 1640 - 1680 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Chromophore Analysis of the Enone System

The enone functional group in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The conjugated system of the carbonyl group and the carbon-carbon double bond gives rise to characteristic electronic transitions.

Two primary electronic transitions are of interest in the UV-Vis spectrum of an enone:

π → π* transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It results in a strong absorption band, typically observed in the range of 215-250 nm.

n → π* transition: This is a lower-energy transition where a non-bonding electron from the oxygen atom of the carbonyl group is excited to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a much weaker absorption band at a longer wavelength, usually above 300 nm. researchgate.net

The position of the λmax (wavelength of maximum absorbance) for the π → π* transition is sensitive to the substitution pattern on the enone system. The presence of alkyl groups on the α and β carbons of the double bond can cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for this compound| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 215 - 250 | High |

| n → π* | > 300 | Low |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas chromatography and high-performance liquid chromatography are invaluable for both purification and determining the purity of a sample.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. sigmaaldrich.com In the context of this compound, GC is an ideal method for assessing its purity. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. nih.gov Furthermore, the area under the GC peak is proportional to the amount of the compound present, allowing for quantitative analysis and the determination of percentage purity. sigmaaldrich.com GC can be coupled with a mass spectrometer (GC-MS) to provide definitive structural identification of the compound and any impurities present. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique that can be used for the analysis of this compound, particularly if the compound is part of a less volatile mixture or if thermal degradation is a concern. In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure.

For an enone like this compound, reversed-phase HPLC is a common approach. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the compound's hydrophobicity. A UV detector is typically used, set to a wavelength where the enone chromophore absorbs strongly, allowing for sensitive detection and quantification.

Table 3: Chromatographic Methods for the Analysis of this compound| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid stationary phase based on volatility and polarity. | Polysiloxane-based (e.g., DB-5, HP-5) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, quantitative analysis, identification (especially with MS detection). |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | C18-modified silica (B1680970) (reversed-phase) | Acetonitrile/water or Methanol/water mixture | Purification, purity assessment, quantitative analysis. |

Theoretical and Computational Studies of 3 Ethyl 4 Methyl 3 Penten 2 One

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds. For α,β-unsaturated ketones like 3-Ethyl-4-methyl-3-penten-2-one, these calculations can elucidate the effects of conjugation and substitution on the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For α,β-unsaturated ketones, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G**) are commonly employed. researchgate.net

Energy profile calculations using DFT can map the potential energy surface of the molecule, identifying the global minimum energy conformation and the energy barriers between different conformers. These profiles are crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For an α,β-unsaturated ketone like 4-methyl-3-penten-2-one, the HOMO is typically a π-orbital delocalized over the C=C and C=O bonds, while the LUMO is the corresponding π* antibonding orbital. The presence of alkyl substituents like the ethyl and methyl groups in this compound would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy, likely leading to a slightly smaller HOMO-LUMO gap compared to less substituted enones.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 4-methyl-3-penten-2-one (as an analogue for this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon and the β-carbon of the double bond would exhibit positive potential, making them susceptible to nucleophilic attack. chegg.comchegg.com This dual reactivity is a hallmark of α,β-unsaturated ketones.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the single bond connecting the carbonyl group to the double bond and the single bonds within the ethyl group give rise to different conformers.

The two primary planar conformations of α,β-unsaturated ketones are the s-cis and s-trans isomers, referring to the arrangement of the C=C and C=O bonds with respect to the intervening single bond. The relative stability of these conformers is influenced by steric hindrance and electronic effects. A Potential Energy Surface (PES) map, which can be generated through computational methods, illustrates the energy of the molecule as a function of one or more of these rotational coordinates. This map reveals the most stable conformations (local and global minima) and the energy barriers to interconversion (saddle points). For a related compound, 4-methyl-3-penten-2-one, the most stable geometry has been determined through PES scans. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, a process known as reaction pathway modeling. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For this compound, reaction pathways of interest could include its reaction with atmospheric radicals like OH or Cl, or its reaction with nucleophiles. researchgate.netcopernicus.org For instance, the addition of an OH radical to the double bond is a key atmospheric degradation pathway. copernicus.org Computational modeling can determine whether the radical adds to the α- or β-carbon and can characterize the structure and energy of the corresponding transition states.

Kinetic Parameter Derivations and Rate Constant Calculations

Once the transition state for a reaction has been located and characterized, Transition State Theory (TST) can be used to calculate the reaction rate constant. This involves calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation can be derived from these calculations. For complex reactions, more advanced theories like Canonical Variational Transition-State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections may be used to obtain more accurate rate constants, as has been done for the reaction of 4-methyl-3-penten-2-one with Cl atoms. researchgate.net These theoretical calculations provide valuable insights into the reaction kinetics and can complement experimental measurements. For example, the rate constant for the reaction of 4-methyl-3-penten-2-one with ozone has been experimentally determined and can be compared with theoretical predictions. researchgate.net

Lack of Publicly Available Research Hinders Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, no dedicated theoretical or computational studies detailing the spectroscopic properties of the chemical compound this compound could be located. As a result, a detailed analysis and comparison of its predicted and experimental spectroscopic data, as requested, cannot be provided at this time.

The inquiry for an in-depth article focusing on the computational prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra for this compound, and its comparison with experimental data, could not be fulfilled due to the absence of published research on this specific molecule. Scientific databases and academic search engines did not yield any papers presenting the necessary detailed findings, such as predicted chemical shifts or maximum absorption wavelengths, which are crucial for the requested analysis.

While general information regarding the compound's existence and basic properties can be found in chemical registries, specific scholarly work on its spectroscopic characteristics appears to be unavailable in the public domain. Such research is fundamental for creating the comprehensive data tables and in-depth discussion required for the proposed article. Without these foundational studies, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy.

Further research by the scientific community would be necessary to produce the experimental and computational data required for a thorough spectroscopic analysis of this compound.

Potential Applications and Advanced Research Directions for 3 Ethyl 4 Methyl 3 Penten 2 One

Role as a Synthetic Intermediate in Complex Molecule Construction

The unique structural features of 3-ethyl-4-methyl-3-penten-2-one make it a valuable building block in organic synthesis, particularly in the formation of new carbon-carbon bonds and the construction of heterocyclic frameworks.

Building Block for Carbon-Carbon Bond Formation

As an α,β-unsaturated ketone, this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for a variety of carbon-carbon bond-forming reactions. Nucleophiles can attack the carbonyl carbon in a 1,2-addition or the β-carbon in a 1,4-conjugate addition, also known as a Michael addition. The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, leading to the formation of tertiary alcohols. In contrast, softer nucleophiles such as cuprates or enolates typically undergo 1,4-addition, resulting in the formation of a new carbon-carbon bond at the β-position and generating a new ketone. This reactivity is fundamental in the construction of more complex carbon skeletons.

Precursor in Heterocyclic Compound Synthesis

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. A notable example is its potential role as a precursor to 3-ethyl-4-methyl-3-pyrrolidin-2-one. This pyrrolidinone derivative is a key intermediate in the synthesis of glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. The process for preparing a related compound involves the reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with other reagents to form the final active pharmaceutical ingredient google.com. The synthesis of the pyrrolidinone ring system itself can be envisioned to start from an α,β-unsaturated precursor like this compound through various synthetic strategies, potentially involving reductive amination or other cyclization reactions. Research has described the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one using methods such as palladium-catalyzed cyclization, highlighting the utility of related structures in forming five-membered nitrogen heterocycles researchgate.net.

Considerations in Materials Science and Polymer Chemistry

The carbon-carbon double bond in this compound suggests its potential use as a monomer in polymerization reactions, an area of ongoing interest for creating novel materials from renewable or specialized chemical feedstocks.

Monomer in Polymerization Studies (e.g., Copolymers, Terpolymers)

The incorporation of this compound as a comonomer in copolymerization or terpolymerization could be a strategy to impart specific properties to the resulting polymer. Its inclusion could influence characteristics such as polarity, thermal stability, and cross-linking potential. The synthesis of π-expanded α,β-unsaturated ketones has been explored for applications in two-photon-induced polymerization, where the ketone functionality acts as a photosensitizer nih.govtuni.fi.

Influence of Molecular Structure on Material Properties

The molecular structure of a monomer is a key determinant of the properties of the resulting polymer. For a hypothetical polymer derived from this compound, several structural features would be expected to influence the material's characteristics:

Polarity: The presence of the carbonyl group would increase the polarity of the polymer, affecting its solubility and adhesion properties. Polymers with polar groups tend to be more soluble in polar solvents dronacharya.info.

Chain Flexibility: The substituents on the polymer backbone, in this case, the ethyl and methyl groups, would restrict chain rotation and increase steric hindrance. This would likely lead to a more rigid polymer with a higher glass transition temperature compared to less substituted polyketones.

Cross-linking: The ketone functionality along the polymer chain provides a site for post-polymerization modification or cross-linking reactions. This could be used to create thermosetting materials with enhanced mechanical strength and thermal stability.

The relationship between a polymer's structure and its properties is a fundamental concept in materials science, and the specific arrangement of atoms in this compound offers a unique combination of features to be explored dronacharya.infouomustansiriyah.edu.iq.

Environmental Degradation Pathways and Atmospheric Chemistry

Understanding the environmental fate of volatile organic compounds (VOCs) like this compound is crucial for assessing their environmental impact. The primary degradation pathway in the troposphere for such compounds is through oxidation initiated by hydroxyl (OH) radicals.

While direct studies on the atmospheric chemistry of this compound are limited, research on its close structural isomers, 3-methyl-3-penten-2-one (B7765926) (3M3P2) and 4-methyl-3-penten-2-one (4M3P2), provides valuable insights copernicus.orgcopernicus.org. These studies indicate that the reaction with OH radicals is the main daytime loss process copernicus.org.

The rate coefficients for the reaction of these isomers with OH radicals have been determined experimentally. For 3M3P2, the rate coefficient is (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for 4M3P2, it is (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K copernicus.orgcopernicus.org. Based on these values, the atmospheric lifetimes of these compounds are estimated to be on the order of a few hours during the day, indicating a relatively rapid degradation.

The degradation mechanism involves the addition of the OH radical to the carbon-carbon double bond, followed by a series of reactions, often in the presence of nitrogen oxides (NOx), to form various smaller, oxygenated products. For 3-methyl-3-penten-2-one, identified products include acetoin, acetaldehyde (B116499), biacetyl, and peroxyacetyl nitrate (B79036) (PAN) copernicus.orgcopernicus.org. For 4-methyl-3-penten-2-one, the products include acetone, methylglyoxal, and 2-hydroxy-2-methylpropanal (B1210290) copernicus.orgcopernicus.org. It is expected that this compound would undergo a similar degradation process, yielding a range of carbonyls and other oxygenated compounds.

Table 1: Atmospheric Reaction Rate Coefficients and Products for Structural Isomers of this compound

| Compound | Reaction with OH Radical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Identified Degradation Products |

|---|---|---|

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ copernicus.orgcopernicus.org | Acetoin, Acetaldehyde, Biacetyl, Peroxyacetyl nitrate (PAN) copernicus.orgcopernicus.org |

Photolysis is generally not considered a significant degradation pathway for unsaturated ketones in the troposphere acs.org. The reactions of these compounds with other atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃) are also possible but are typically slower than the reaction with OH radicals during the daytime conicet.gov.ar.

Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

Unsaturated ketones are released into the atmosphere from various sources, including industrial processes and biomass burning. copernicus.org Their atmospheric fate is largely determined by reactions with key oxidants like ozone (O₃) and hydroxyl radicals (•OH). copernicus.orgcopernicus.orgresearchgate.net These reactions are significant as they contribute to the formation of secondary organic aerosols (SOA) and other atmospheric components. researchgate.net

Reaction with Ozone (Ozonolysis): The reaction between an alkene and ozone, known as ozonolysis, involves the cleavage of the carbon-carbon double bond. masterorganicchemistry.com The process begins with the cycloaddition of ozone to the double bond, forming a primary ozonide (a 1,2,3-trioxolane), which is unstable and quickly decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). masterorganicchemistry.combham.ac.uk These intermediates then recombine to form a more stable secondary ozonide (a 1,2,4-trioxolane), which is subsequently cleaved under reductive or oxidative workup conditions to yield the final products. masterorganicchemistry.comyoutube.com

For this compound, the double bond is between the third and fourth carbons. Ozonolysis would cleave this bond, leading to the formation of two smaller carbonyl compounds. Based on the general mechanism of ozonolysis, the predicted products are shown below. doubtnut.com

Predicted Ozonolysis Products of this compound

| Reactant | Predicted Product 1 | Predicted Product 2 |

| This compound | 2-Butanone (B6335102) | Propanal |

Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with hydroxyl radicals is a primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere. copernicus.orgresearchgate.net For unsaturated ketones, the •OH radical predominantly adds to the carbon-carbon double bond. researchgate.netresearchgate.net This addition can occur at either of the sp²-hybridized carbons, leading to the formation of different radical intermediates. These radicals then react further, typically with molecular oxygen, initiating a cascade of reactions that produce various smaller, oxygenated products. copernicus.orgresearchgate.net

Studies on similar compounds like 3-penten-2-one (B1195949) and 3-methyl-3-penten-2-one show that this oxidation process yields products such as acetaldehyde, methyl glyoxal, and peroxyacetyl nitrate (PAN) in the presence of nitrogen oxides (NOx). copernicus.orgcopernicus.orgresearchgate.netresearchgate.net The rate coefficients for the reaction of OH radicals with these ketones are typically on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgresearchgate.netresearchgate.net

For this compound, the addition of the •OH radical to the C=C double bond would lead to the formation of several first-generation products. The exact yields would depend on which carbon of the double bond is attacked and the subsequent reaction pathways of the resulting peroxy radicals.

Kinetic Data for Reactions of Unsaturated Ketones with OH Radicals

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | copernicus.orgcopernicus.org |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | researchgate.netresearchgate.net |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | researchgate.netresearchgate.net |

Photochemical Decomposition Studies

Advanced Concepts in Chemical Engineering for Production and Separation

The industrial synthesis of α,β-unsaturated ketones often involves the aldol (B89426) condensation of an aldehyde and a ketone, followed by dehydration. google.com Traditional batch processes using mineral acid catalysts can suffer from low selectivity, mass transfer limitations, and the generation of significant aqueous waste streams. google.com Advanced chemical engineering concepts aim to overcome these limitations through process intensification. researchgate.net

Reactive Distillation and Fixed Bed Reactor Systems

Reactive Distillation: Reactive distillation (RD) is a prime example of process intensification that combines chemical reaction and separation into a single unit. researchgate.netdtu.dk This integration can lead to reduced capital and operational costs, increased conversion for equilibrium-limited reactions (by continuously removing products), and improved selectivity. researchgate.netresearchgate.net For the synthesis of unsaturated ketones, where water is a byproduct, its continuous removal in the distillation column can drive the reaction towards completion. While computer simulations have proposed RD systems for compounds like 3-methyl-3-penten-2-one, practical implementation can be challenging. google.com The application of RD to produce this compound would involve feeding the appropriate aldehyde and ketone reactants into the column where a solid catalyst is present in a structured packing, allowing the reaction and separation to occur simultaneously.

Fixed Bed Reactor Systems: The use of solid acid catalysts in continuous fixed-bed reactors offers a "greener" and more efficient alternative to homogeneous mineral acid catalysts. google.comgoogle.com These systems avoid the issues of catalyst separation and aqueous waste disposal. google.com Patents describe the continuous production of 3-methyl-3-penten-2-one by reacting acetaldehyde and methyl ethyl ketone over a solid acid catalyst, such as a cation exchange resin, in a fixed-bed reactor. google.comgoogle.comgoogle.com This approach has been shown to achieve high reactant conversion and product selectivity. google.com

This technology could be directly adapted for the synthesis of this compound. The process would involve passing a continuous flow of the reactants, likely propanal and 3-methyl-2-pentanone, through a heated reactor packed with a solid acid catalyst.

Example Conditions for Fixed-Bed Production of a Similar Ketone

| Parameter | Value | Reference |

| Target Compound | 3-Methyl-3-penten-2-one | google.com |

| Reactants | Acetaldehyde, Methyl Ethyl Ketone | google.com |

| Catalyst | Cation exchange resin | google.com |

| Reactor Type | Fixed Bed | google.com |

| Temperature | 343-363 K (70-90 °C) | google.com |

| Acetaldehyde Conversion | 76% | google.com |

| Product Selectivity | 91% | google.com |

Conclusion and Future Research Outlook

Summary of Key Research Findings and Methodological Advancements for 3-Ethyl-4-methyl-3-penten-2-one

Research specifically targeting the isomer this compound (CAS No. 22287-11-2) is notably scarce in publicly available scientific literature. The primary available information consists of basic physicochemical properties derived from computational models, as cataloged in databases like PubChem. nih.gov These data provide a foundational, albeit theoretical, understanding of the molecule.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| IUPAC Name | 3-ethyl-4-methylpent-3-en-2-one | PubChem nih.gov |

| CAS Number | 22287-11-2 | PubChem nih.gov |

Methodological advancements directly applied to the synthesis or analysis of this compound have not been documented. However, significant progress in the synthesis of structurally similar α,β-unsaturated ketones provides a clear template for potential production methods. For instance, the industrial synthesis of the related fragrance intermediate, 3-methyl-3-penten-2-one (B7765926), is achieved through the acid-catalyzed aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde (B116499). google.comresearchgate.netgoogle.com Research has focused on improving this process by using heterogeneous solid acid catalysts, such as polymeric resins (e.g., Amberlyst-15) or acid-supported clays, to create a more sustainable and "greener" process with higher yields and easier product separation compared to traditional homogeneous catalysts. google.comresearchgate.netgoogle.com These advanced catalytic systems represent a significant methodological leap that could be adapted for the selective synthesis of this compound, likely from the condensation of 2-butanone (B6335102) and 2-pentanone.

Identification of Remaining Research Gaps and Challenges

The lack of dedicated studies on this compound highlights substantial research gaps. The primary challenge is that the compound remains largely uncharacterized experimentally.

Key Research Gaps:

Validated Synthesis Route: There are no published, peer-reviewed methods for the targeted synthesis and purification of this compound. Establishing an efficient and selective synthesis is the most critical first step for enabling any further research.

Spectroscopic and Physicochemical Characterization: Comprehensive experimental data is missing. There is a need for full characterization using modern analytical techniques, including:

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural elucidation.

Infrared (IR) Spectroscopy to confirm the presence of key functional groups (carbonyl, C=C double bond).

Mass Spectrometry (MS) to determine the exact mass and fragmentation pattern.

Experimental determination of physical properties like boiling point, density, and refractive index.

Chemical Reactivity and Stability: The reactivity of the compound has not been investigated. Studies are needed to understand its stability under various conditions and its behavior in fundamental organic reactions (e.g., reduction, oxidation, cycloadditions).

Isomer-Specific Properties: Its properties as an α,β-unsaturated ketone have not been compared to its more well-known isomers, such as mesityl oxide (4-methyl-3-penten-2-one). sigmaaldrich.comnist.gov Such comparisons are vital for understanding structure-activity relationships.

Potential Applications: While related ketones are used as fragrance intermediates, no studies have explored the organoleptic properties or other potential applications of this compound. researchgate.net

Prospective Research Avenues and Interdisciplinary Applications for this compound

The extensive gaps in knowledge offer a clear roadmap for future investigations. Future research should be systematic, beginning with its chemical synthesis and expanding into its potential uses.

Prospective Research Avenues:

Synthetic Chemistry:

Development of Selective Synthesis: Designing and optimizing a directed aldol condensation reaction to produce this compound with high selectivity and yield. This would involve screening various modern solid acid catalysts and optimizing reaction conditions (temperature, molar ratios, reaction time). researchgate.netgoogle.com

Reaction Mechanism Studies: Investigating the kinetics and mechanisms of its formation to better control the reaction and minimize the production of unwanted isomers and byproducts.

Analytical and Physical Chemistry:

Full Spectroscopic Profiling: Undertaking a complete spectroscopic analysis to create a reference database for the compound, which is essential for its identification in complex mixtures.

Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) to predict its geometric structure, spectroscopic signatures, and reactivity, and then validating these predictions against experimental data.

Materials Science and Fragrance Chemistry:

Organoleptic Evaluation: Once synthesized, the compound could be evaluated for its scent profile in collaboration with sensory scientists and perfumers. Its structural similarity to other fragrance ketones suggests it may possess interesting properties.

Precursor for Novel Compounds: Exploring its use as a building block in organic synthesis. The conjugated enone system is a versatile functional group for forming new carbon-carbon bonds, making it a potential intermediate for more complex molecules, including novel polymers or fine chemicals.

Interdisciplinary Applications:

The study of this compound could foster collaborations between synthetic organic chemists, analytical chemists, computational chemists, and industrial chemists in the flavor and fragrance sector. Initial synthetic work would lay the foundation for sensory analysis, which, if promising, could lead to process chemistry and commercial-scale production research.

Q & A

Basic: What are the most reliable synthetic routes for 3-Ethyl-4-methyl-3-penten-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is commonly synthesized via catalytic dehydration or condensation reactions. For instance, a continuous production method using acetaldehyde and methyl ethyl ketone with a solid acid catalyst (e.g., cation exchange resin) at 60–100°C achieves high yields (>80%) with minimal waste . Key parameters include:

- Catalyst selection: Acidic resins (e.g., Amberlyst®) enhance reaction efficiency and longevity.

- Temperature: Optimal range (60–100°C) balances reaction rate and byproduct formation.

- Residence time: Short contact times (<2 hours) prevent side reactions like polymerization.

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Continuous reactor | Cation exchange | 85 | |

| Batch dehydration | H₂SO₄ | 65 |

Advanced: How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular properties:

- Exchange-correlation functionals: Becke’s 1993 hybrid functional (exact exchange + gradient corrections) reduces errors in thermochemical properties (e.g., atomization energies, ±2.4 kcal/mol deviation) .

- Kinetic energy density: Lee-Yang-Parr correlation-energy formulas improve electron density modeling, critical for analyzing reaction intermediates .

- Applications: Simulate keto-enol tautomerism or electrophilic addition pathways to guide experimental design.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- GC-MS: Resolves structural isomers; fragmentation patterns confirm the α,β-unsaturated ketone backbone (e.g., m/z 84.12 base peak) .

- FTIR: Detects carbonyl (C=O stretch at ~1700 cm⁻¹) and alkene (C=C stretch at ~1600 cm⁻¹) groups.

- ¹H/¹³C NMR: Assignments for vinyl protons (δ 5.5–6.0 ppm) and quaternary carbons (δ 120–140 ppm) validate stereochemistry .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer:

Discrepancies often arise from experimental setups or computational approximations. Strategies include:

- Cross-validation: Compare calorimetry (e.g., combustion enthalpy) with computational results (DFT or group-additivity models) .

- Error analysis: Quantify uncertainties in experimental conditions (e.g., purity >99% via GC) and theoretical basis sets .

- Meta-analysis: Aggregate data from peer-reviewed studies (e.g., NIST thermochemistry databases) to identify outliers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity assessment: Follow IFRA standards for dermal sensitization (QRA2 framework) and aquatic risk thresholds (e.g., PNEC <0.1 mg/L) .

- PPE: Use nitrile gloves and fume hoods to minimize inhalation/contact risks.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What reaction mechanisms explain the compound’s role in fragrance-related aldol condensations?

Methodological Answer:

The α,β-unsaturated ketone moiety acts as a Michael acceptor in base-catalyzed aldol reactions:

Nucleophilic attack: Enolate ions (from aldehydes) add to the β-carbon.

Proton transfer: Stabilization via keto-enol tautomerism.

Side reactions: Competing pathways (e.g., dimerization) are minimized using low temperatures (0–5°C) and controlled pH .

Basic: How can researchers optimize solvent systems for purifying this compound?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure (30–50 mmHg) isolates the compound (boiling point ~150°C).

- Solvent selection: Non-polar solvents (hexane/ethyl acetate mixtures) improve chromatographic separation (Rf ~0.5 on silica TLC) .

Advanced: What environmental fate studies are available for this compound, and how do they inform risk assessments?

Methodological Answer:

- Biodegradation: Aerobic microbial degradation (half-life ~14 days) via β-oxidation pathways .

- Aquatic toxicity: EC50 values for Daphnia magna (>10 mg/L) suggest moderate toxicity; prioritize QSAR models for rapid screening .

Basic: What are the key challenges in scaling up synthesis from lab to pilot plant?

Methodological Answer:

- Catalyst deactivation: Mitigate via periodic regeneration (e.g., acid washing) .

- Heat management: Continuous reactors with integrated cooling loops prevent thermal runaway .

Advanced: How do steric and electronic effects influence the compound’s regioselectivity in Diels-Alder reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.